Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-5-7(12)3-4-8(6)9(11)10(13)14-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDGKQCTJCZZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate typically involves the esterification of 2-chloro-2-(4-fluoro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-chloro-2-(4-fluoro-2-methylphenyl)acetic acid.
Reduction: Formation of 2-chloro-2-(4-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Fusarium oxysporum | 56.74 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound is being explored for its anti-inflammatory effects, which may provide therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for the production of diverse derivatives:
- Nucleophilic Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
- Oxidation and Reduction Reactions : The methyl group can be oxidized to form carboxylic acids, while the ester group can be reduced to yield alcohols.
Industrial Applications
The compound is also utilized in industrial settings, particularly in the production of agrochemicals and other chemical products. Its unique structure contributes to the development of specialized formulations that enhance agricultural productivity.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial effectiveness of various derivatives of this compound against clinical isolates of bacteria and fungi. Results indicated that certain derivatives had MIC values comparable to established antibiotics.
- Inflammation Model Testing : In preclinical models of inflammation, compounds derived from this compound demonstrated significant reductions in inflammatory markers, suggesting potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine atom : Enhances lipophilicity and may influence biological interactions.
- Fluorine substitution : Known to affect binding affinity and metabolic stability.
- Methyl group : Potentially influences steric effects and electronic characteristics.
The biological activity of this compound may involve interactions with specific enzymes or receptors. The presence of the fluorine atom is believed to enhance binding affinity to molecular targets, which can modulate enzymatic activity. Such interactions could lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain analogs exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
- Antifungal Activity : The compound also displays antifungal properties, with MIC values reported against Candida albicans and Fusarium oxysporum .
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
| Fusarium oxysporum | 56.74 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- COX Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. IC50 values for COX inhibition ranged from approximately 19 μM to over 42 μM for various derivatives .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect the biological activity of the compound:
- Substituent Effects : The introduction of electron-withdrawing groups such as fluorine enhances binding affinity and biological potency. Conversely, bulky groups can reduce activity due to steric hindrance .
Case Studies
-
Antibacterial Efficacy :
- A study demonstrated that this compound derivatives showed promising antibacterial activity against resistant strains of bacteria, highlighting their potential as lead compounds in drug development.
-
In Vivo Studies :
- Additional research focused on the in vivo efficacy of selected derivatives in animal models of inflammation, showing significant reductions in inflammatory markers compared to controls.
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate?
The compound is typically synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of a bromo/chloro precursor. For example, methyl esters are often prepared by reacting chloroacetate derivatives with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .
Q. How is purity assessed for this compound in academic research?
Purity is determined using a combination of chromatographic (HPLC, GC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons in the 6.5–7.5 ppm range). Purity ≥98% is standard, validated by integrating impurity peaks in chromatograms .
Q. What spectroscopic markers are critical for structural confirmation?
Key NMR signals include:
- Ester group : A singlet for the methyl ester (δ ~3.7 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR).
- Chlorine and fluorine substituents : Deshielded aromatic protons near δ 7.0–7.5 ppm, with ¹⁹F NMR showing a signal at ~-110 ppm (for para-fluoro groups).
- Methyl group on phenyl ring : A singlet at δ ~2.3 ppm in ¹H NMR .
Q. What storage conditions ensure compound stability?
The compound is stored at room temperature in airtight containers protected from light and moisture. Stability tests (e.g., accelerated degradation studies under heat/humidity) confirm no significant decomposition over 6–12 months .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (via the SHELX suite) is used to determine bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å, and β = 90.692° have been reported for structurally analogous esters. Twinning or disorder requires refinement with constraints .
Q. How are data contradictions in spectroscopic characterization addressed?
Discrepancies (e.g., unexpected splitting in NMR) are resolved by:
Q. What role does this compound play in pharmaceutical impurity profiling?
It serves as a reference standard for quantifying impurities in drug intermediates (e.g., apixaban synthesis). Methodologies include:
- LC-MS/MS : Detects trace impurities at ppm levels.
- Forced degradation studies : Hydrolysis (acid/base), oxidation (H₂O₂), and photolysis identify degradation pathways .
Q. How can computational modeling predict reactivity or pharmacokinetics?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Analogues
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c (monoclinic) | |
| Unit cell dimensions | a = 4.6152 Å, b = 9.9444 Å | |
| Z (molecules/unit cell) | 4 |
Q. Table 2. Analytical Methods for Purity Assessment
| Method | Target Purity | Key Parameters |
|---|---|---|
| HPLC | ≥98% | C18 column, 254 nm UV |
| ¹H NMR | N/A | Integration of impurities <2% |
| HRMS | Exact mass | m/z tolerance ≤2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
